molecular formula C3H3N3O3 B4290552 4-nitro-1,2-dihydro-3H-pyrazol-3-one CAS No. 53666-92-5

4-nitro-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B4290552
CAS RN: 53666-92-5
M. Wt: 129.07 g/mol
InChI Key: MUWSVFYZSADOFT-UHFFFAOYSA-N
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Description

4-nitro-1,2-dihydro-3H-pyrazol-3-one, also known as NBDP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Nitro-1,2-dihydro-3H-pyrazol-3-one has been involved in the nucleophilic catalyzed structural binary cleavage of fused bicyclic compounds, leading to the formation of monocyclic pyrazole units. This process is significant for developing insensitive and high-performing materials (Chinnam, Staples, & Shreeve, 2021). Similarly, its derivatives have been synthesized and characterized in various studies, emphasizing its role in advancing the synthesis of heterocyclic compounds (Fiamegos, Pilidis, & Varvounis, 2001).

Energetic Materials and Explosives

The compound and its related structures have been extensively researched in the field of energetic materials. Studies have focused on synthesizing novel polynitro azoxypyrazole-based compounds with potential applications as green primary or secondary explosives due to their high thermal stability and moderate to high detonation performance (Yang et al., 2021). The exploration of polynitro compounds like 4-nitro-1,2-dihydro-3H-pyrazol-3-one has been crucial in the synthesis of high-energy-density materials (HEDMs) with balanced energy and stability (Singh, Staples, & Shreeve, 2021).

Herbicides and Agricultural Chemistry

In agricultural chemistry, derivatives of 4-nitro-1,2-dihydro-3H-pyrazol-3-one have been identified as key compounds in the synthesis of novel classes of herbicides. These compounds, known as pyrazole nitrophenyl ethers, show substantial pre-emergent activity on narrowleaf weed species, expanding the scope of herbicidal research (Clark, 1996).

Optical Materials and Non-linear Optics

The compound has also been studied in the context of optical materials. Certain derivatives display fluorescent properties, while others exhibit significant second-order non-linear optical properties. This versatility makes them suitable for various applications in material science, including the development of liquid crystal displays and laser technologies (Barberá et al., 1998).

Medicinal Chemistry

In medicinal chemistry, substituted 4-nitrosopyrazoles, related to 4-nitro-1,2-dihydro-3H-pyrazol-3-one, have been utilized in the Diels-Alder reaction. The compounds synthesized through this process have potential biological activities, including antitumor effects and enzyme inhibition, highlighting the compound's relevance in pharmaceutical research (Volkova et al., 2021).

properties

IUPAC Name

4-nitro-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O3/c7-3-2(6(8)9)1-4-5-3/h1H,(H2,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWSVFYZSADOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409056
Record name 4-Nitro-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53666-92-5
Record name NSC76686
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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